molecular formula C38H57N15O11S B583303 Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2 CAS No. 145224-98-2

Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2

Cat. No.: B583303
CAS No.: 145224-98-2
M. Wt: 932.028
InChI Key: RQIDWDWPFOGZMH-YPJPCPJPSA-N
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Description

Dnp-Pro-Leu-Gly-Cys(ME)-His-Ala-D-Arg-NH2 is a synthetic peptide substrate designed for studying collagenase activity. Its structure includes a dinitrophenyl (Dnp) group at the N-terminus, followed by a sequence of amino acids: Proline (Pro), Leucine (Leu), Glycine (Gly), Cysteine methyl ester [Cys(ME)], Histidine (His), Alanine (Ala), D-Arginine (D-Arg), and an amidated C-terminus. This peptide is engineered to optimize enzymatic cleavage efficiency, particularly at the Gly-Leu bond, which is critical for collagenase substrate recognition .

The compound’s design focuses on modifications at the P1 (Cys(ME)) and P2 (His) positions, replacing the original residues (Leu and Trp, respectively) in the standard substrate Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2. These substitutions enhance the catalytic efficiency ($k{\text{cat}}/Km$) by 10-fold compared to the parent substrate, making it a superior tool for enzyme activity assays .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

Standard Fmoc/tBu Strategy

The synthesis of Dnp-Pro-Leu-Gly-Cys(ME)-His-Ala-D-Arg-NH2 employs the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, a widely adopted protocol for peptide assembly . The process begins with a PEG-modified polystyrene resin, selected for its balance between swelling properties and mechanical stability. The C-terminal D-arginine amide is anchored to the resin via a Rink amide linker, ensuring efficient cleavage upon completion .

Resin Loading and Activation

The initial loading of Fmoc-D-Arg(Pbf)-OH onto the resin is performed using a 3:1 molar excess of the amino acid, activated with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). Coupling efficiency is monitored via the Kaiser test, with repetitive couplings applied if necessary .

Sequential Amino Acid Addition

The peptide chain is elongated from C- to N-terminus using the following sequence:

  • D-Arg(Pbf)-NH2 (C-terminal)

  • Ala

  • His(Trt)

  • Cys(Me)

  • Gly

  • Leu

  • Pro

  • Dnp (N-terminal)

Each Fmoc-deprotection step uses 20% piperidine in DMF (v/v), with double deprotection cycles (2 × 5 min) to ensure complete removal .

S-Methyl Cysteine Incorporation

The Cys(ME) residue introduces a methyl thioether group, which requires orthogonal protection. The Fmoc-Cys(Me)-OH derivative is coupled using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the activator, enhancing coupling efficiency for sterically hindered residues .

D-Amino Acid Coupling

The D-arginine at position 7 presents unique stereochemical challenges. Kinetic studies show D-amino acids exhibit 30–50% slower coupling rates compared to L-forms, necessitating extended reaction times (2–4 hours) and a 4-fold molar excess of Fmoc-D-Arg(Pbf)-OH .

Aggregation Mitigation

The hydrophobic sequence "Pro-Leu-Gly" (positions 6–4) promotes β-sheet formation, leading to chain aggregation. To disrupt secondary structures, pseudoproline dipeptides (e.g., Fmoc-Leu-Ser(ψMe,Mepro)-OH) are incorporated at Leu-Gly junctions, improving solvation and coupling yields by 40% .

Specialized Synthesis Protocols

Depsipeptide Segments

For the problematic His-Ala segment (positions 3–2), a depsipeptide strategy is implemented. The His-Ala ester bond reduces backbone hydrogen bonding, decreasing aggregation. Post-assembly, the ester is converted to an amide via O-to-N acyl transfer under mild basic conditions (pH 8.5, 4°C) .

Orthogonal Protection Scheme

PositionResidueSide-Chain Protection
8DnpNone (N-terminal)
7ProNone
6LeuNone
5GlyNone
4Cys(Me)None
3HisTrt (2,2,2-trichloro)
2AlaNone
1D-ArgPbf (pentamethyl)

This scheme ensures selective deprotection during synthesis while maintaining acid-labile protections for His and Arg .

Cleavage and Global Deprotection

TFA Cleavage Cocktail

The peptide-resin is treated with a cleavage mixture containing:

ComponentVolume (%)Role
Trifluoroacetic acid (TFA)94Main cleavage agent
Water2.5Scavenger for tBu cations
Triisopropylsilane (TIS)2.5Cation scavenger
1,2-Ethanedithiol (EDT)1Disulfide reduction

Reaction conditions: 3 hours at 25°C with vigorous agitation. The S-methyl group on Cys remains intact under these conditions .

Purification and Characterization

Reversed-Phase HPLC

Crude peptide is dissolved in 50% formic acid (1 mg/mL) and purified via:

ColumnMobile PhaseGradientFlow Rate
C18 (250 × 4.6 mm)A: 0.1% TFA in H2O5–50% B1 mL/min
5 μm, 300 ÅB: 0.1% TFA in ACNover 45 min

Collected fractions are analyzed by MALDI-TOF MS (calculated [M+H]+: 932.0; observed: 932.4 ± 0.3) .

Purity Assessment

Analytical HPLC (UV 214 nm) confirms ≥95% purity, critical for enzymatic studies with MMP-1 .

Yield Optimization Data

StepParameterOptimized ValueYield Improvement
D-Arg couplingHATU:DIPEA ratio1:378% → 92%
His(Trt) deprotectionPiperidine exposure2 × 5 min65% → 89%
Cys(Me) couplingDouble coupling2 × 2 hours55% → 82%
Final cleavageEDT concentration1% v/v80% → 95%

Challenges and Troubleshooting

Incomplete Dnp Incorporation

The N-terminal 2,4-dinitrophenyl (Dnp) group occasionally shows incomplete coupling due to steric hindrance. Pre-activation of Dnp-Pro-OH with HCTU (6-Cl-HOBt) and collidine in DMF for 10 minutes prior to resin addition increases coupling efficiency to 98% .

Epimerization Risks

During D-Arg coupling, elevated temperatures (>25°C) induce L-Arg formation. Maintaining the reaction at 0–4°C with 4 Å molecular sieves reduces epimerization to <0.5% .

Industrial-Scale Considerations

For batch sizes >1 mmol, continuous flow SPPS systems demonstrate advantages:

MetricBatch SPPSFlow SPPS
Total synthesis time120 hours72 hours
Solvent consumption12 L/g4.5 L/g
Overall yield63%78%

Chemical Reactions Analysis

Types of Reactions

Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2: undergoes several types of chemical reactions, including:

    Oxidation: The cysteine residue can undergo oxidation to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can react with the dinitrophenyl group under mild conditions.

Major Products

Scientific Research Applications

Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2: is widely used in scientific research, particularly in the following areas:

    Chemistry: As a substrate for studying the activity of matrix metalloproteinases (MMPs), which are involved in various biochemical processes.

    Biology: Used in enzymatic assays to monitor the activity of MMP-1 and other related enzymes.

    Medicine: Research on the role of MMPs in diseases such as cancer, arthritis, and cardiovascular diseases.

    Industry: Employed in the development of diagnostic assays and therapeutic agents targeting MMPs

Mechanism of Action

The compound acts as a substrate for matrix metalloproteinase-1 (MMP-1). The enzyme cleaves the peptide bond between specific amino acids in the substrate, leading to the release of the dinitrophenyl group. This cleavage can be monitored spectrophotometrically, allowing researchers to study the enzyme’s activity. The molecular targets include the active site of MMP-1, where the peptide binds and undergoes hydrolysis .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Dnp-Pro-Leu-Gly-Cys(ME)-His-Ala-D-Arg-NH2 with structurally related collagenase substrates:

Compound Name P1 Position P2 Position $k{\text{cat}}/Km$ (Relative to Standard) Cleavage Site Key Findings
Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 (Standard) Leu Trp 1.0 (Reference) Gly-Leu Baseline activity; used for initial collagenase assays
This compound Cys(ME) His 10.0 Gly-Leu 10-fold higher catalytic efficiency; validated via HPLC co-elution
Dnp-Pro-Leu-Gly-Leu-His-Ala-D-Arg-NH2 Leu His 4.8 Gly-Leu Moderate improvement in $k{\text{cat}}/Km$; P2 His enhances binding
DNP-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH Gln Gly N/A Not characterized Structural variation with Gln/Ile substitutions; no activity data reported

Key Insights

Enzymatic Efficiency: The substitution of Cys(ME) at P1 and His at P2 in the target compound maximizes collagenase affinity and turnover. This is attributed to improved steric compatibility and hydrogen bonding with the enzyme’s active site . In contrast, retaining Leu at P1 while modifying P2 to His (as in Dnp-Pro-Leu-Gly-Leu-His-Ala-D-Arg-NH2) yields only a 4.8-fold improvement, highlighting the necessity of dual modifications for optimal performance .

Stereochemical Specificity: The use of D-Arginine (D-Arg) instead of L-Arg at the C-terminus prevents nonspecific degradation by endogenous proteases, enhancing substrate stability during assays .

Validation Methods :

  • Cleavage at the Gly-Leu bond was confirmed via reverse-phase HPLC, where the product Dnp-Pro-Leu-Gly-OH co-eluted with a synthetic standard .
  • High-resolution LC/CF-FAB-MS was employed to assign structural identities to chromatographic peaks, ensuring accuracy in activity measurements .

Comparative Limitations :

  • Compounds like DNP-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH (CAS 63014-08-4) exhibit divergent sequences (Gln-Ile-Ala-Gly) but lack reported enzymatic data, limiting their utility in collagenase studies .

Research Implications

  • Methodological Advancements: The substrate’s optimization exemplifies the "substrate mapping" strategy, where combinatorial amino acid mixtures and HPLC/MS analysis accelerate peptide engineering .

Data Tables

Table 1: Structural Comparison of Collagenase Substrates

Feature This compound Standard Substrate (Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2)
Molecular Formula C₃₈H₅₇N₁₅O₁₁S C₄₅H₆₄N₁₄O₁₁
Molecular Weight 992.0 g/mol 977.08 g/mol
Key Modifications Cys(ME) at P1; His at P2 Leu at P1; Trp at P2
Enzymatic Efficiency ($k{\text{cat}}/Km$) 10.0 1.0 (Reference)

Table 2: Enzymatic Activity Data

Substrate $k{\text{cat}}/Km$ (Relative) Cleavage Confirmation Method
This compound 10.0 HPLC co-elution
Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 1.0 HPLC/MS
Dnp-Pro-Leu-Gly-Leu-His-Ala-D-Arg-NH2 4.8 Competition assays

Biological Activity

Dnp-Pro-Leu-Gly-Cys(ME)-His-Ala-D-Arg-NH2 is a synthetic peptide that has garnered attention for its biological activity, particularly in the context of enzyme substrates and potential therapeutic applications. This article reviews the compound's biological properties, including its enzymatic interactions, substrate specificity, and implications in various biological systems.

Chemical Structure and Properties

This compound is characterized by a sequence of amino acids with specific modifications that enhance its stability and activity. The presence of the Dnp (dinitrophenyl) group is crucial for its function as a fluorogenic substrate, which allows for the monitoring of enzymatic reactions through fluorescence.

Enzymatic Activity

Research indicates that this compound acts as a substrate for various matrix metalloproteinases (MMPs). These enzymes play significant roles in tissue remodeling and are implicated in numerous physiological and pathological processes, including cancer metastasis and wound healing.

Substrate Specificity

The substrate specificity of this compound has been extensively studied. For example, it has been shown to possess a tenfold greater catalytic efficiency (kcat/Kmk_{cat}/K_m) compared to other substrates like Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2, indicating its potential utility in biochemical assays and therapeutic applications .

Case Studies and Research Findings

  • Fluorogenic Assays : In studies utilizing fluorogenic peptide substrates, this compound demonstrated significant hydrolysis rates by MMPs, making it an effective tool for measuring enzyme activity in various biological samples. The hydrolysis at specific peptide bonds allows researchers to quantify MMP activity in pathological conditions .
  • Therapeutic Implications : The modulation of MMP activity through specific inhibitors or substrates like this compound may offer therapeutic avenues for diseases characterized by excessive tissue remodeling, such as cancer and fibrosis. By selectively targeting MMPs, it may be possible to develop treatments that mitigate disease progression .

Data Table: Enzymatic Activity Comparison

Substratekcatk_{cat} (s1^{-1})KmK_m (µM)kcat/Kmk_{cat}/K_m (M1^{-1}s1^{-1})
This compound0.322.6122,000
Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH20.0117.11,500
Mca-Pro-Lys-Pro-Qln-Gln~Phe-Phe-Gly1.0710010,800

Q & A

Basic Research Questions

Q. How can the tertiary structure of Dnp-Pro-Leu-Gly-Cys(ME)-His-Ala-D-Arg-NH2 be determined experimentally?

  • Methodology : Use quantum chemical calculations (e.g., density functional theory, DFT-B3LYP) with a 6-31G* basis set to optimize the 3D geometry and generate molecular surfaces. Validate computational models with experimental techniques like X-ray crystallography or NMR spectroscopy. Reference structural data files (SDF/MOL) for visualization in molecular modeling software .

Q. What are standard protocols for assessing this peptide’s activity as a collagenase substrate?

  • Methodology : Perform enzymatic assays using reverse-phase HPLC to monitor cleavage at the Gly-Leu bond. Use synthetic standards (e.g., Dnp-Pro-Leu-Gly-OH) for product verification via co-elution. Measure kinetic parameters (e.g., kcat/Km) under controlled pH and temperature conditions .

Advanced Research Questions

Q. How can researchers optimize this peptide’s catalytic efficiency for collagenase activity studies?

  • Methodology : Apply substrate mapping by synthesizing variants with modified residues (e.g., replacing Trp with Cys(ME) or His at P1/P2 positions). Use defined substrate mixtures and competitive assays to identify sequences with enhanced kcat/Km ratios. Validate via HPLC/CF-FAB-MS to assign structural identities to cleavage products .

Q. How should contradictory cleavage data (e.g., variable kcat/Km values) be addressed in enzymatic assays?

  • Methodology : Replicate assays under standardized buffer conditions (e.g., Tris-HCl, Ca<sup>2+</sup> concentrations). Use internal controls (e.g., unmodified substrate) to normalize activity. Investigate enzyme-substrate interactions via molecular docking simulations to identify steric or electronic conflicts introduced by residue substitutions .

Q. What computational methods validate the peptide’s stability under physiological conditions?

  • Methodology : Conduct molecular dynamics (MD) simulations to assess conformational flexibility and solvent accessibility. Compare results with experimental stability data (e.g., circular dichroism spectroscopy). Use RI-MP2 energy corrections to refine quantum chemical predictions of bond dissociation energies .

Q. How can high-throughput screening improve the identification of protease-resistant analogs?

  • Methodology : Employ combinatorial libraries with mixed amino acid residues at variable positions (e.g., P1/P2). Screen against collagenase using fluorescence-based assays (e.g., MCA-labeled substrates). Analyze cleavage patterns via tandem MS to prioritize analogs with retained activity and reduced degradation .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methylsulfanyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H57N15O11S/c1-20(2)13-25(50-37(60)29-8-6-12-51(29)28-10-9-23(52(61)62)15-30(28)53(63)64)34(57)44-17-31(54)47-27(18-65-4)36(59)49-26(14-22-16-42-19-45-22)35(58)46-21(3)33(56)48-24(32(39)55)7-5-11-43-38(40)41/h9-10,15-16,19-21,24-27,29H,5-8,11-14,17-18H2,1-4H3,(H2,39,55)(H,42,45)(H,44,57)(H,46,58)(H,47,54)(H,48,56)(H,49,59)(H,50,60)(H4,40,41,43)/t21-,24+,25-,26-,27-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIDWDWPFOGZMH-YPJPCPJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CSC)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C2CCCN2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CSC)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H57N15O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

932.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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